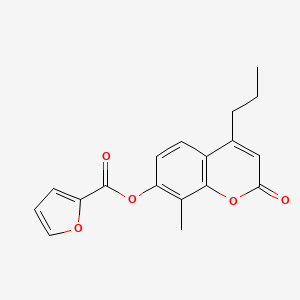

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-2-oxo-4-propylchromen-7-yl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-3-5-12-10-16(19)23-17-11(2)14(8-7-13(12)17)22-18(20)15-6-4-9-21-15/h4,6-10H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQFJOYOPCHFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Systematic Approaches for 8 Methyl 2 Oxo 4 Propyl 2h Chromen 7 Yl 2 Furoate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate, reveals a logical disconnection approach that identifies the key precursors required for its synthesis. The primary disconnection is at the ester linkage, separating the coumarin (B35378) core from the furoate moiety. This leads to the identification of two main building blocks: 8-methyl-4-propyl-7-hydroxycoumarin and 2-furoic acid or its activated derivative.

Further disconnection of the 8-methyl-4-propyl-7-hydroxycoumarin intermediate points towards a substituted phenol (B47542) and a β-ketoester as the starting materials. This is a common strategy in coumarin synthesis, often accomplished through a Pechmann condensation. The key precursors identified through this analysis are:

2-Methylresorcinol (B147228): This provides the benzene (B151609) ring of the coumarin with the hydroxyl group at position 7 and the methyl group at position 8.

Ethyl 2-oxohexanoate (B1239944) (ethyl butyrylacetate): This β-ketoester provides the propyl group at the 4-position and the atoms necessary for the formation of the pyran-2-one ring.

2-Furoic acid: This heterocyclic carboxylic acid is required for the final esterification step.

Multi-Step Synthesis Pathways

The synthesis of this compound is a multi-step process that involves the initial construction of the coumarin core, followed by functionalization and final esterification.

Synthesis of the Coumarin Core: Strategies and Optimization

The synthesis of the coumarin core, 8-methyl-4-propyl-7-hydroxycoumarin, is most effectively achieved through the Pechmann condensation. nih.govrsc.org This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. In this specific case, 2-methylresorcinol is reacted with ethyl 2-oxohexanoate.

The choice of acid catalyst is crucial for the efficiency of the Pechmann condensation. While traditional catalysts like concentrated sulfuric acid are effective, they can lead to side reactions and harsh reaction conditions. Modern approaches often utilize solid acid catalysts, which offer advantages such as easier separation, reusability, and milder reaction conditions. rsc.org

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Conc. H2SO4 | Room Temperature | Good | |

| Amberlyst-15 | 110°C, solvent-free | up to 95 | scispace.comresearchgate.net |

| Zn0.925Ti0.075O NPs | Optimized | 88 | nih.gov |

Optimization of the reaction conditions, such as temperature and reaction time, is essential to maximize the yield of the desired coumarin. The use of solvent-free conditions, where applicable, aligns with the principles of green chemistry by reducing waste. scispace.comresearchgate.net

Functionalization of the Chromene Moiety

The specific substitution pattern of the target molecule, with a methyl group at the 8-position and a propyl group at the 4-position, is established during the synthesis of the coumarin core. The selection of 2-methylresorcinol as the phenolic precursor directly installs the 8-methyl group. Similarly, the use of ethyl 2-oxohexanoate as the β-ketoester introduces the 4-propyl group.

Further functionalization of the chromene moiety, if required, can be achieved through various electrophilic substitution reactions. However, for the synthesis of the target compound, the initial choice of precursors circumvents the need for additional functionalization steps on the pre-formed coumarin ring.

Furoate Esterification: Reaction Conditions and Yield Enhancement

The final step in the synthesis is the esterification of the 7-hydroxy group of the coumarin with 2-furoic acid. This can be achieved through several standard esterification methods. A common approach is the reaction of the hydroxycoumarin with 2-furoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758). mdpi.com

To enhance the yield of the esterification, it is important to use an activated form of 2-furoic acid, such as the acid chloride or anhydride. The reaction conditions, including the choice of base, solvent, and temperature, should be optimized to ensure complete reaction and minimize side products.

| Acylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Chlorobenzoyl chloride | Triethylamine | Dichloromethane | 1 h | 88 | mdpi.com |

| Acetic anhydride | Pyridine | - | 24 h | - | nih.gov |

Novel Catalytic Systems in Synthesis

Recent advances in catalysis have provided new and efficient methods for coumarin synthesis. Heterogeneous catalysts, such as Ti(IV)-doped ZnO nanoparticles, have shown high activity in Pechmann condensations, offering good yields in short reaction times and the advantage of being recyclable. nih.gov Other novel catalytic systems include ionic liquids and deep eutectic solvents, which can act as both solvent and catalyst, often leading to improved reaction rates and easier product isolation. nih.gov The use of palladium-based catalysts has also been explored for the synthesis of C-4 substituted coumarins. mdpi.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives to minimize the environmental impact of chemical processes. kjscollege.combenthamdirect.comeurekaselect.com Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with the aid of microwave irradiation or mechanochemistry (grinding), can significantly reduce waste. kjscollege.comtandfonline.com

Use of Recyclable Catalysts: Employing solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused. scispace.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are a good example of this principle. benthamdirect.com

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent Selection and Minimization

The choice of solvent is critical in chemical synthesis, influencing reaction rates, yields, and the environmental impact of the process. rrjournals.com In the synthesis of coumarin derivatives, a wide range of solvents has been explored, with a growing emphasis on greener alternatives. eurekalert.org

For the Pechmann condensation step, traditionally, strong acids like concentrated sulfuric acid have been used both as a catalyst and a solvent. researchgate.net However, this approach has significant drawbacks, including harsh reaction conditions and difficult workup. Modern approaches often utilize solid acid catalysts or ionic liquids, which can facilitate the reaction in less hazardous solvents or even under solvent-free conditions. eurekalert.org

In the context of minimizing solvent use, solvent-free reaction conditions, often facilitated by microwave or ultrasound irradiation, have proven highly effective for coumarin synthesis. researchgate.netorganic-chemistry.org These methods not only reduce waste but can also lead to shorter reaction times and higher yields. researchgate.net Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another promising class of green solvents for coumarin synthesis. acs.org They are often biodegradable, non-toxic, and can be recycled and reused. acs.org

For the esterification step, solvents like dichloromethane are commonly used. mdpi.com However, to align with green chemistry principles, alternative solvents with better environmental, health, and safety profiles should be considered. Ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or anisole (B1667542) could be viable alternatives.

The following table summarizes various solvent options for the key reaction steps in the proposed synthesis of this compound.

| Reaction Step | Conventional Solvents | Green Alternatives | Rationale for Green Alternatives |

| Pechmann Condensation | Concentrated H₂SO₄, Toluene | Water, Ethanol (B145695), Deep Eutectic Solvents (DESs), Solvent-free | Reduced toxicity, improved biodegradability, potential for catalyst/solvent recycling, simplified workup. acs.orgnih.gov |

| Esterification | Dichloromethane, Pyridine | 2-Methyltetrahydrofuran (2-MeTHF), Anisole, Ethyl Acetate | Derived from renewable sources (2-MeTHF), lower toxicity, better environmental profile. |

Energy Efficiency Considerations

Energy consumption is a significant factor in the sustainability of a chemical synthesis. Conventional methods for coumarin synthesis often require prolonged heating, leading to high energy consumption. researchgate.net Modern synthetic techniques offer more energy-efficient alternatives.

Microwave-assisted synthesis has emerged as a powerful tool for the energy-efficient production of coumarins. researchgate.net Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to improved yields. researchgate.net This method is applicable to both the Pechmann condensation and other coumarin synthesis routes. researchgate.net

The following table provides a comparative overview of energy efficiency in different synthetic approaches.

| Synthetic Method | Typical Reaction Time | Energy Input | Advantages |

| Conventional Heating | Several hours | High | Well-established, simple setup |

| Microwave Irradiation | Minutes | Low to Moderate | Rapid heating, shorter reaction times, often higher yields. researchgate.netresearchgate.net |

| Ultrasound Irradiation | Minutes to hours | Low | Enhanced reaction rates at lower temperatures, improved yields. organic-chemistry.org |

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wordpress.comwikipedia.org Reactions with high atom economy are desirable as they generate less waste. jocpr.com

In the proposed synthesis of this compound, the Pechmann condensation for the formation of the coumarin core is an example of a condensation reaction that inherently generates a small molecule byproduct (water and ethanol in the case of using ethyl 2-oxohexanoate). While not perfectly atom-economical, the byproducts are environmentally benign.

Catalytic Reactions: Using catalysts instead of stoichiometric reagents can significantly improve atom economy. For instance, employing a recyclable solid acid catalyst for the Pechmann condensation avoids the use of large quantities of a strong acid that needs to be neutralized and disposed of. researchgate.net

Waste Minimization: The primary waste streams in this synthesis would likely be from the catalyst (if not recycled), solvents, and purification media. Implementing solvent recycling and using catalytic systems that can be easily recovered and reused are effective waste reduction strategies. researchgate.net

The following table illustrates the atom economy of different types of reactions relevant to coumarin synthesis.

| Reaction Type | Description | Atom Economy | Example |

| Addition Reaction | All atoms of the reactants are incorporated into the product. | 100% | Diels-Alder reaction. jocpr.com |

| Substitution Reaction | An atom or group is replaced by another. | < 100% | Esterification (generates a small molecule byproduct). |

| Elimination Reaction | A small molecule is removed from a larger one. | < 100% | Dehydration reactions. |

| Condensation Reaction | Two molecules combine with the loss of a small molecule. | < 100% | Pechmann condensation (loss of water and alcohol). |

Optimization of Reaction Parameters for Scalability in Research Synthesis

Scaling up a chemical synthesis from a laboratory to a larger scale requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, several key parameters would need to be optimized.

Catalyst Selection and Loading: In the Pechmann condensation step, the choice of acid catalyst is crucial. While strong mineral acids are effective, solid acid catalysts such as zeolites, ion-exchange resins, or supported acids offer advantages in terms of ease of separation, recyclability, and reduced corrosion. researchgate.net The optimal catalyst loading needs to be determined to maximize the reaction rate while minimizing cost and potential side reactions.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of byproducts. An optimal temperature profile that provides a good yield in a reasonable timeframe needs to be established. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Concentration of Reactants: The concentration of the reactants can affect the reaction rate and the efficiency of mixing. In some cases, higher concentrations can be beneficial, but this may also lead to issues with solubility or increased viscosity, particularly on a larger scale.

Mixing and Heat Transfer: As the reaction scale increases, efficient mixing and heat transfer become more critical. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The choice of reactor and stirring mechanism should be carefully considered to ensure homogeneity.

The following table outlines key parameters and their considerations for the scalable synthesis of the coumarin intermediate.

| Parameter | Considerations for Scalability | Optimization Strategy |

| Catalyst | Ease of separation, reusability, activity, and stability. | Screen a variety of solid acid catalysts for yield and recyclability. Determine the optimal catalyst loading. |

| Temperature | Heat transfer, potential for side reactions, energy consumption. | Perform the reaction at different temperatures to find the optimal balance between reaction rate and selectivity. |

| Reaction Time | Throughput, potential for product degradation. | Monitor the reaction progress over time to identify the point of maximum yield before significant byproduct formation occurs. |

| Reactant Ratio | Stoichiometry, cost of reagents, potential for side reactions. | Vary the ratio of the phenol to the β-ketoester to maximize the conversion of the limiting reagent. |

| Solvent | Solubility of reactants and products, boiling point, safety, environmental impact. | Test different green solvents and evaluate their impact on yield and ease of workup. |

By systematically optimizing these parameters, a robust and scalable process for the synthesis of this compound can be developed at a research scale, with a focus on efficiency, safety, and sustainability.

Advanced Structural Elucidation and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The predicted chemical shifts for 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate are based on established values for coumarin (B35378) and furoate scaffolds. rsc.orgmdpi.com Protons on the coumarin ring are influenced by the electron-withdrawing lactone and the ester linkage, while the furoate protons are characteristic of a five-membered aromatic heterocycle.

Key expected signals include a downfield singlet for the vinylic H-3 proton of the coumarin ring and distinct aromatic signals for H-5 and H-6. The propyl and methyl substituents on the coumarin ring, as well as the three protons of the furan (B31954) ring, are expected to show characteristic multiplicities and chemical shifts. libretexts.org

Table 1: Predicted ¹H NMR Assignments for this compound Data predicted based on analysis of similar coumarin and furoate structures. rsc.orgmdpi.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.3 | s | - |

| H-5 | ~7.7 | d | ~8.8 |

| H-6 | ~7.2 | d | ~8.8 |

| C4-CH₂- | ~2.8 | t | ~7.5 |

| C4-CH₂-CH₂- | ~1.7 | sext | ~7.5 |

| C4-CH₂-CH₂-CH₃ | ~1.0 | t | ~7.5 |

| C8-CH₃ | ~2.4 | s | - |

| H-3' (Furoate) | ~7.3 | dd | ~3.6, ~0.8 |

| H-4' (Furoate) | ~6.6 | dd | ~3.6, ~1.8 |

| H-5' (Furoate) | ~7.8 | dd | ~1.8, ~0.8 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, each carbon signal can be assigned as a methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary (C) carbon.

The spectrum is expected to show 18 distinct carbon signals. Two low-field signals correspond to the carbonyl carbons of the lactone and the furoate ester. mdpi.com The remaining signals are attributed to the sp²-hybridized carbons of the coumarin and furan rings and the sp³-hybridized carbons of the propyl and methyl groups.

Table 2: Predicted ¹³C NMR and DEPT Assignments for this compound Data predicted based on analysis of similar coumarin and furoate structures. mdpi.commdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-2 (Lactone C=O) | ~160 | No signal |

| C-3 | ~114 | Positive |

| C-4 | ~155 | No signal |

| C-4a | ~118 | No signal |

| C-5 | ~127 | Positive |

| C-6 | ~119 | Positive |

| C-7 | ~152 | No signal |

| C-8 | ~117 | No signal |

| C-8a | ~153 | No signal |

| C4-CH₂- | ~35 | Negative |

| C4-CH₂-CH₂- | ~23 | Negative |

| C4-CH₂-CH₂-CH₃ | ~14 | Positive |

| C8-CH₃ | ~16 | Positive |

| C-1' (Ester C=O) | ~158 | No signal |

| C-2' (Furoate) | ~145 | No signal |

| C-3' (Furoate) | ~118 | Positive |

| C-4' (Furoate) | ~112 | Positive |

| C-5' (Furoate) | ~148 | Positive |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, confirming adjacent protons. Expected correlations include those between H-5 and H-6 on the coumarin ring, within the propyl chain (CH₂-CH₂-CH₃), and among the three protons of the furan ring (H-3', H-4', H-5'). youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH). youtube.com It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH), which is vital for connecting different fragments of the molecule. researchgate.net Key HMBC correlations would be expected from the C8-CH₃ protons to carbons C-7, C-8, and C-8a, and from the furoate proton H-5' to the ester carbonyl carbon (C-1'). Crucially, a correlation between the coumarin H-5 or H-6 protons and the ester carbonyl carbon would definitively link the two main moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. researchgate.net This is useful for confirming stereochemistry and conformation. Expected NOESY cross-peaks might appear between the C8-CH₃ protons and H-5, and between the protons of the C4-propyl group and the vinylic H-3, confirming their spatial proximity.

Infrared (IR) Spectroscopic Analysis of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For This compound , the IR spectrum would be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted IR Absorption Bands and Functional Group Assignments Data predicted based on characteristic frequencies for coumarins and esters. mdpi.comresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic/Vinylic C-H |

| ~2960-2850 | C-H stretch | Aliphatic C-H (propyl, methyl) |

| ~1735 | C=O stretch | α,β-Unsaturated Lactone |

| ~1725 | C=O stretch | Furoate Ester |

| ~1615, ~1580 | C=C stretch | Aromatic & Vinylic Rings |

| ~1250-1050 | C-O stretch | Ester and Ether Linkages |

The presence of two distinct, or one broad and intense, C=O stretching bands around 1725-1735 cm⁻¹ would confirm the lactone and ester functionalities. mdpi.com The region from 1250-1050 cm⁻¹ would show strong C-O stretching vibrations characteristic of the ester linkage and the coumarin's pyrone ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The coumarin ring system is an excellent chromophore. The extended conjugation involving the benzene (B151609) ring, the pyrone ring, and the furoate ester is expected to result in significant UV absorption. Typically, substituted coumarins exhibit two or three main absorption bands corresponding to π → π* transitions. The exact position of the absorption maxima (λmax) is sensitive to the substitution pattern. For this compound, strong absorptions are predicted in the range of 250-350 nm. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For This compound (C₁₈H₁₆O₅), the calculated exact mass of the molecular ion [M]⁺• is 312.10083 Da.

In addition to the exact mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ester bond, which is often a point of weakness.

Expected key fragments include:

m/z 95.0133: Corresponding to the [C₅H₃O₂]⁺ ion (furan-2-carbonyl cation).

m/z 217.0865: Corresponding to the [C₁₃H₁₃O₃]⁺ ion, resulting from the cleavage of the ester bond and loss of the furoyl group.

Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the pyrone ring or fragmentation of the propyl side chain. mdpi.com

The combination of the exact mass of the molecular ion and the logical fragmentation pattern provides definitive confirmation of the compound's identity and structure.

Crystallographic Insights into this compound Remain Elusive

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the specific chemical compound this compound. Consequently, a detailed analysis of its solid-state molecular architecture, as outlined in the requested advanced structural elucidation, cannot be provided at this time.

The investigation into the crystallographic properties of a compound is fundamental to understanding its three-dimensional structure, which in turn dictates its physical and chemical behaviors. Techniques such as X-ray crystallography provide precise measurements of bond lengths, bond angles, and torsion angles, offering a definitive map of the molecule's conformation in the crystalline state.

For the coumarin derivative , this would involve the determination of its unit cell parameters—the fundamental repeating unit of the crystal lattice—and its space group, which describes the symmetry elements within the crystal. Furthermore, an analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the supramolecular assembly. Finally, a conformational analysis would detail the specific spatial arrangement of the furoate group relative to the coumarin core, as well as the orientation of the methyl and propyl substituents.

While crystallographic studies have been conducted on other structurally related coumarin compounds, this information cannot be extrapolated to definitively describe the solid-state structure of this compound. The unique combination of the 8-methyl, 4-propyl, and 7-(2-furoate) substituents will inherently influence its crystallization process and resulting crystal packing in a manner distinct from its analogues.

The absence of this specific data in the public domain suggests that either the single-crystal X-ray diffraction analysis of this compound has not yet been performed, or the results have not been published in the accessible scientific literature. Further research would be required to synthesize and crystallize this compound to enable a full structural elucidation.

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For the target compound, these calculations would provide fundamental insights into its stability, reactivity, and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be essential to characterize the compound's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter for predicting molecular reactivity. As no studies have been performed, a data table of HOMO-LUMO energies and related quantum chemical descriptors for 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate cannot be provided.

Electrostatic Potential Surface (EPS) Mapping

An EPS map would illustrate the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. This is vital for understanding intermolecular interactions. Without specific calculations, a visualization or data table detailing the electrostatic potential of this compound is not available.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are instrumental in exploring the conformational landscape of a molecule. Such analyses would identify the most stable three-dimensional structures and understand the flexibility of the propyl and furoate substituents. This information is key to understanding how the molecule might interact with biological targets. No such conformational studies have been published.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict spectroscopic data, which can aid in the characterization and identification of the compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra would complement experimental data. However, predicted spectroscopic data for this compound are not available in the literature.

Computational Studies on Molecular Interactions and Binding Affinities (Conceptual Level)

At a conceptual level, computational docking and molecular dynamics simulations would be employed to study the interactions of this compound with specific biological targets. These studies are fundamental in drug discovery for predicting binding affinities and mechanisms of action. As no such research has been conducted, there are no findings to report on its potential molecular interactions or binding affinities.

In Silico Screening and Library Design Principles (Theoretical Exploration)

The exploration of novel therapeutic agents and functional molecules is increasingly driven by computational methodologies. For a compound such as this compound, in silico screening and the principles of library design offer a theoretical framework for assessing its potential and for the rational design of analogues with enhanced properties. This approach is particularly valuable for the coumarin (B35378) scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities. nih.gov

In silico screening involves the use of computational models to predict the interaction of a molecule with a biological target, or to estimate its physicochemical and pharmacokinetic properties. This process allows for the rapid evaluation of large numbers of compounds, prioritizing those with the highest probability of desired activity for further experimental investigation.

For this compound, a theoretical in silico screening workflow could be conceptualized as follows:

Target Identification and Validation: Based on the known biological activities of similar coumarin derivatives, potential protein targets could be identified. For instance, coumarins have been investigated as inhibitors of enzymes such as carbonic anhydrase, cholinesterases, and monoamine oxidase B. researchgate.net

Molecular Docking Simulations: A three-dimensional model of the target protein would be used to perform docking studies with this compound. These simulations would predict the binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of the protein. The results can provide insights into the potential mechanism of action. nih.gov

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound would be predicted using various computational models. These predictions are crucial for assessing the drug-likeness of a molecule.

The principles of library design extend this theoretical exploration by creating a virtual collection of molecules based on the scaffold of this compound. The design of such a library would be guided by the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar properties. drugdesign.org The goal is to systematically modify the core structure to explore the chemical space and identify derivatives with improved characteristics.

A theoretical library based on this compound could be designed by considering modifications at several key positions:

The Propyl Group at Position 4: Varying the length and branching of this alkyl chain could influence the lipophilicity and, consequently, the cell permeability of the molecule.

The Methyl Group at Position 8: Substitution at this position could affect the steric interactions within a protein binding pocket.

The 2-Furoate Moiety: Replacing the furan (B31954) ring with other aromatic or heterocyclic systems could modulate the electronic properties and binding interactions of the molecule.

The following interactive data table illustrates a hypothetical set of analogues of this compound that could be included in a virtual library for in silico screening. The predicted properties are for illustrative purposes to demonstrate the type of data generated in such a study.

| Compound ID | R1 (at C4) | R2 (at C8) | R3 (Ester Moiety) | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) |

| Parent | -CH2CH2CH3 | -CH3 | 2-furoate | -8.5 | 4.2 |

| Analogue 1 | -CH2CH3 | -CH3 | 2-furoate | -8.2 | 3.7 |

| Analogue 2 | -CH(CH3)2 | -CH3 | 2-furoate | -8.7 | 4.1 |

| Analogue 3 | -CH2CH2CH3 | -H | 2-furoate | -8.4 | 3.9 |

| Analogue 4 | -CH2CH2CH3 | -Cl | 2-furoate | -8.9 | 4.5 |

| Analogue 5 | -CH2CH2CH3 | -CH3 | benzoate | -8.1 | 4.5 |

| Analogue 6 | -CH2CH2CH3 | -CH3 | thiophene-2-carboxylate | -8.6 | 4.3 |

Further computational analysis, such as Quantitative Structure-Activity Relationship (QSAR) studies, could be employed to build mathematical models that correlate the structural features of the compounds in the library with their predicted biological activity. These models can then be used to design additional compounds with even greater predicted potency.

The following table outlines a theoretical research workflow for the computational investigation of this compound and its designed library.

| Step | Research Action | Computational Method | Objective |

| 1 | Scaffold Selection | Chemical Structure Analysis | Utilize this compound as the core structure. |

| 2 | Virtual Library Generation | Combinatorial Chemistry in Silico | Create a diverse set of analogues by modifying key functional groups. |

| 3 | Conformational Analysis | Molecular Mechanics | Determine the low-energy conformations of each analogue. |

| 4 | High-Throughput Virtual Screening | Molecular Docking | Predict the binding modes and affinities of the library against selected protein targets. |

| 5 | ADMET Profiling | Predictive Modeling | Assess the drug-likeness and potential toxicity of the most promising candidates. |

| 6 | Lead Optimization | QSAR and Free Energy Perturbation | Refine the structures of lead compounds to enhance desired properties. |

Through such a theoretical and computational framework, the potential of this compound as a lead compound can be systematically explored, guiding future synthetic and experimental efforts.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Chromene Scaffold

The 2H-chromen-2-one, or coumarin (B35378), scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities. The biological profile of coumarin derivatives can be significantly modulated by substitutions on the bicyclic ring system.

Systematic modifications of the chromene scaffold of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate would involve altering the substituents at positions 4 and 8, as well as exploring other positions on the coumarin ring. The introduction of different functional groups can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets.

For instance, the nature of the substituent at the C-4 position is known to be a critical determinant of the biological activity of many coumarins. While a propyl group is present in the target compound, variations to other alkyl chains of different lengths or the introduction of aryl groups could lead to differential activities. Studies on related 4-substituted coumarins have shown that the size and lipophilicity of the substituent at this position can impact potency and selectivity.

The methyl group at the C-8 position also plays a significant role. Modifications at this position, such as replacement with other small alkyl groups or electron-withdrawing/donating groups, could fine-tune the electronic environment of the aromatic ring and influence metabolic stability. Research on 8-substituted coumarins has indicated that even minor changes at this position can lead to substantial differences in biological effects.

A hypothetical systematic modification of the chromene scaffold is presented in the table below, illustrating potential avenues for SAR exploration.

| Position of Modification | Original Substituent | Potential Modifications | Anticipated Impact on Activity |

|---|---|---|---|

| C-4 | Propyl | Methyl, Ethyl, Isopropyl, Phenyl | Alteration of lipophilicity and steric bulk, potentially affecting binding pocket occupancy. |

| C-8 | Methyl | Hydrogen, Ethyl, Halogen | Modulation of electronic properties and metabolic stability. |

| C-3 | Hydrogen | Halogen, Small alkyl groups | Introduction of new interaction points and modification of electronic character of the lactone ring. |

| C-5, C-6 | Hydrogen | Methoxy, Hydroxyl, Halogen | Enhancement of hydrogen bonding potential and alteration of overall polarity. |

Variational Studies of the Furoate Moiety

The 2-furoate ester at the 7-position of the chromene ring is a distinctive feature of the target molecule. The furan (B31954) ring, a five-membered aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking.

Variational studies of the furoate moiety would involve several key modifications:

Isomeric Position of the Carboxylate Group: Moving the carboxylate group to the 3-position of the furan ring would create 3-furoate, altering the spatial orientation of the ester linkage and the furan ring relative to the coumarin scaffold. This could significantly impact how the molecule fits into a binding site.

Substitution on the Furan Ring: Introducing small substituents (e.g., methyl, halogen) at different positions of the furan ring could modulate its electronic properties and steric profile. For example, an electron-withdrawing group could enhance the electrophilicity of the furan ring, while a bulky substituent could introduce steric hindrance.

Replacement of the Furan Ring: Bioisosteric replacement of the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole, or even a simple phenyl ring, would provide valuable SAR data. Such changes would alter the heteroatom content, aromaticity, and hydrogen bonding capacity of this moiety.

The table below outlines potential variations of the furoate moiety and their expected influence on molecular properties.

| Modification | Example | Potential Influence |

|---|---|---|

| Isomeric Furoate | 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-furoate | Altered spatial arrangement of the ester and furan ring. |

| Substituted Furan | ...-7-yl 5-methyl-2-furoate | Modified electronic and steric properties of the furan ring. |

| Heterocycle Replacement | ...-7-yl 2-thiophenecarboxylate | Changes in aromaticity, hydrogen bonding capacity, and overall electronics. |

| Acyclic Ester | ...-7-yl acetate | Removal of the aromatic heterocyclic moiety, reducing potential for π-stacking interactions. |

Influence of Alkyl Substituents on Molecular Interactions

The 4-propyl group is a moderately sized, flexible alkyl chain. Its primary contribution is to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The flexibility of the propyl chain allows it to adopt various conformations to optimize binding. The length and branching of the alkyl chain at the C-4 position are often crucial for activity. For instance, in some series of coumarins, a linear alkyl chain like propyl is found to be optimal for fitting into a specific hydrophobic channel of an enzyme's active site.

The combined presence of both the 4-propyl and 8-methyl groups creates a distinct lipophilic region on the molecule, which would likely favor interactions with hydrophobic domains of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR model could be developed to predict the activity of novel, related analogs.

A typical QSAR study for this class of compounds would involve the following steps:

Data Set Collection: A series of structurally related coumarin derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Electronic descriptors: Describing the electronic properties of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques.

For coumarin derivatives, QSAR studies have often highlighted the importance of descriptors related to lipophilicity, molecular shape, and electronic properties in determining their biological activity. A hypothetical QSAR model for a series of analogs of the target compound might reveal that activity is positively correlated with lipophilicity and negatively correlated with the energy of the highest occupied molecular orbital (HOMO).

The following table presents a hypothetical set of descriptors that could be relevant in a QSAR model for this class of compounds.

| Descriptor Class | Example Descriptor | Potential Significance |

|---|---|---|

| Physicochemical | LogP | Represents the lipophilicity of the molecule, crucial for membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to the branching and compactness of the molecule. |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule, influencing interactions with polar residues in a binding site. |

| Quantum Chemical | HOMO/LUMO Energy | Relates to the electron-donating/accepting ability of the molecule, important for charge-transfer interactions. |

Pharmacophore Elucidation for Specific Molecular Targets (Theoretical)

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Theoretical pharmacophore models can be generated based on the structures of known active compounds or the structure of the biological target itself.

For a molecule like this compound, a theoretical pharmacophore model would likely include the following features:

Aromatic Rings: The coumarin ring system and the furan ring would be represented as aromatic features, capable of engaging in π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptors: The carbonyl oxygen of the lactone ring, the ester carbonyl oxygen, and the furan oxygen are all potential hydrogen bond acceptors.

Hydrophobic Features: The 4-propyl and 8-methyl groups would be defined as hydrophobic centers, crucial for binding to non-polar regions of a target.

The spatial arrangement of these features is critical. A hypothetical pharmacophore model for an enzyme inhibitor, for example, might place a hydrophobic feature in a specific sub-pocket, an aromatic ring in another, and a hydrogen bond acceptor in a position to interact with a key amino acid residue in the active site.

The table below outlines the potential pharmacophoric features of the target compound and their roles in molecular recognition.

| Pharmacophoric Feature | Structural Origin | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR1) | Benzene (B151609) ring of the coumarin | π-π stacking, hydrophobic interactions |

| Aromatic Ring (AR2) | Furan ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA1) | Lactone carbonyl oxygen | Hydrogen bonding with donor groups on the target |

| Hydrogen Bond Acceptor (HBA2) | Ester carbonyl oxygen | Hydrogen bonding with donor groups on the target |

| Hydrogen Bond Acceptor (HBA3) | Furan oxygen | Hydrogen bonding with donor groups on the target |

| Hydrophobic (HY1) | 4-propyl group | Interaction with hydrophobic pockets |

| Hydrophobic (HY2) | 8-methyl group | Interaction with hydrophobic pockets |

By understanding these fundamental principles of SAR, QSAR, and pharmacophore modeling as they apply to the structural motifs present in this compound, researchers can rationally design new analogs with potentially enhanced activity, selectivity, and pharmacokinetic properties.

Mechanistic Research on Molecular Interactions

Investigations into Specific Enzyme Modulation Pathways

There is currently no published research specifically investigating the enzyme modulation pathways of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate. While related coumarin (B35378) compounds have been identified as inhibitors of enzymes such as Factor XIa, specific assays to determine the inhibitory activity and selectivity of this compound against a panel of enzymes have not been reported. For instance, the similar compound, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, has been shown to inhibit Factor XIa with an IC50 value of 0.77 µM. nih.gov Such studies would be crucial to identify potential therapeutic targets.

Ligand-Receptor Interaction Studies at the Molecular Level (Binding Kinetics, Affinity)

Detailed ligand-receptor interaction studies, including the determination of binding kinetics and affinity (e.g., Kd, Ki values), for this compound are not available. Computational docking studies, often used to predict the binding modes of small molecules to protein targets, have been performed for structurally related compounds, but not for this specific molecule. nih.gov Experimental techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be required to quantify its binding affinity to specific protein targets.

Allosteric Modulation and Conformational Changes in Target Proteins

There is no information regarding the ability of this compound to act as an allosteric modulator or to induce conformational changes in target proteins. Such investigations would necessitate advanced biophysical techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, to observe the structural effects of the compound binding to a protein.

Inhibition Kinetics and Mode of Interaction (e.g., Competitive, Non-competitive)

The mode of interaction and inhibition kinetics (e.g., competitive, non-competitive, uncompetitive) of this compound with any potential enzyme targets have not been determined. Kinetic studies are fundamental to understanding the mechanism of enzyme inhibition and would be a critical component of its biochemical characterization.

Reactive Species Formation and Quenching Mechanisms

Research into the potential for this compound to be involved in the formation or quenching of reactive species has not been conducted. The antioxidant or pro-oxidant potential of this compound remains uninvestigated.

Derivatization Strategies and Analogue Synthesis for Research Probes

Synthesis of Fluorescently Tagged Derivatives for Imaging Studies

The inherent fluorescence of the coumarin (B35378) core in 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate makes it an excellent candidate for the development of fluorescent probes. rsc.orgnih.gov Modifications to the coumarin scaffold can modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to the microenvironment. rsc.orgnih.gov

One potential strategy for creating a fluorescently tagged derivative would be to introduce a reactive functional group onto the coumarin backbone, which can then be coupled with a fluorophore. For instance, the methyl group at the C8 position could be a target for functionalization. While direct modification of this methyl group can be challenging, it is conceivable to start from a precursor like 8-formyl-7-hydroxy-4-propylcoumarin, which can then be used to build the final molecule with an attached fluorescent tag.

Alternatively, functionalization could be targeted at the propyl group at the C4 position. A terminal functional group, such as a hydroxyl or amino group, could be introduced to the propyl chain during the synthesis of the coumarin precursor. This would provide a convenient handle for attaching a variety of fluorescent dyes.

A common approach in the synthesis of coumarin-based fluorescent probes is the modification of substituents at various positions on the coumarin nucleus. rsc.orgnih.gov For instance, a derivative could be synthesized to incorporate a linker arm terminating in an azide (B81097) or alkyne group, allowing for "click chemistry" conjugation with a fluorophore. This method is known for its high efficiency and specificity. researchgate.net

Table 1: Hypothetical Fluorescently Tagged Derivatives of this compound

| Derivative Name | Modification Site | Attached Fluorophore | Potential Application |

| 8-(Azidomethyl)-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate | C8-methyl group | Click-chemistry compatible fluorophore (e.g., a rhodamine derivative) | Intracellular imaging |

| 8-Methyl-2-oxo-4-(3-aminopropyl)-2H-chromen-7-yl 2-furoate | C4-propyl group | Amine-reactive fluorophore (e.g., a fluorescein (B123965) isothiocyanate) | Cellular localization studies |

| 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-(5-(dimethylamino)furan-2-carboxylate) | Furoate moiety | Intrinsic fluorophore modification | Ratiometric sensing |

Bioconjugation Strategies for Protein Labeling and Probe Development

Bioconjugation involves the covalent attachment of a molecule, in this case, this compound, to a biomolecule such as a protein. This creates a powerful tool for studying biological processes. To achieve this, the coumarin derivative must be equipped with a reactive group that can form a stable covalent bond with a functional group on the target protein, typically the amine group of lysine (B10760008) or the thiol group of cysteine.

A common strategy would be to introduce a carboxylic acid or an N-hydroxysuccinimide (NHS) ester to the coumarin structure. For example, the propyl group at C4 could be replaced with a carboxypropyl group during synthesis. The resulting carboxylic acid could then be activated to an NHS ester, which would readily react with primary amines on a protein.

Another approach would be to introduce a maleimide (B117702) group, which is highly selective for thiol groups. A linker arm containing a maleimide could be attached to the coumarin, again likely through the C4 position, to create a thiol-reactive probe.

Table 2: Potential Bioconjugation Strategies

| Reactive Group | Target Residue on Protein | Linker Chemistry | Resulting Bond |

| N-Hydroxysuccinimide (NHS) ester | Lysine (amine) | Amidation | Amide bond |

| Maleimide | Cysteine (thiol) | Michael addition | Thioether bond |

| Isothiocyanate | Lysine (amine) | Thiourea formation | Thiourea bond |

Prodrug Concept Exploration at a Chemical Level

The development of a prodrug involves modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. The prodrug is inactive and is converted to the active drug in the body through enzymatic or chemical reactions.

For this compound, a prodrug strategy could focus on masking a key functional group. If the furoate ester is crucial for its activity, a prodrug could be designed where the ester is replaced with a moiety that is cleaved in vivo to release the active compound.

A common prodrug approach is the use of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters. nih.gov This group can be attached to a carboxylic acid to create a prodrug that is readily hydrolyzed in the body. While the parent compound is already an ester, one could envision a scenario where the furoate is replaced by a different ester that is part of a prodrug system.

Another possibility is to introduce a group that is cleaved by a specific enzyme. For instance, a phosphate (B84403) group could be added, which would be removed by phosphatases in the body.

Development of Immobilized Forms for Affinity Chromatography

Affinity chromatography is a powerful technique for purifying biomolecules. It relies on the specific interaction between an immobilized ligand and its binding partner. To use this compound in affinity chromatography, it would need to be covalently attached to a solid support, such as agarose (B213101) beads.

The immobilization process would require a derivative of the coumarin with a suitable linker and reactive group. Similar to bioconjugation, a linker arm with a terminal amine or carboxylic acid could be introduced, most plausibly at the C4 position. This functionalized coumarin could then be coupled to an activated solid support. For example, an amine-functionalized derivative could be coupled to NHS-activated agarose beads.

The length and nature of the spacer arm are critical to ensure that the immobilized ligand is accessible to its binding partner and that non-specific binding is minimized.

Isotope Labeling for Mechanistic Tracing

Isotope labeling is an invaluable tool for elucidating reaction mechanisms and metabolic pathways. By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the fate of the molecule can be traced using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

For this compound, several positions could be targeted for isotope labeling.

¹³C Labeling: The carbonyl carbon of the coumarin ring (C2) or the furoate ester could be replaced with ¹³C. This would be useful for tracking the metabolic fate of the ester group.

²H (Deuterium) Labeling: The methyl group at C8 or the propyl group at C4 could be deuterated. This can be used to study kinetic isotope effects in enzymatic reactions or to simplify ¹H NMR spectra.

¹⁸O Labeling: The oxygen atoms in the ester linkage or the carbonyl groups could be replaced with ¹⁸O to investigate mechanisms of hydrolysis.

The synthesis of these labeled compounds would typically involve using isotopically enriched starting materials in the synthetic route.

Table 3: Potential Isotope Labeling Strategies

| Isotope | Position of Labeling | Analytical Technique | Purpose |

| ¹³C | C2-carbonyl of coumarin | Mass Spectrometry, ¹³C NMR | Metabolic pathway analysis |

| ²H | C8-methyl group | Mass Spectrometry, ²H NMR | Mechanistic studies, kinetic isotope effects |

| ¹⁸O | Ester linkage oxygen | Mass Spectrometry | Hydrolysis mechanism studies |

Advanced Analytical Methodologies for Compound Characterization and Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like coumarin (B35378) esters. Its high resolution and sensitivity make it ideal for determining the purity of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate and for its quantification in various matrices.

Method development for this compound would typically involve a reversed-phase approach, which is highly effective for separating moderately polar to nonpolar compounds. The stationary phase of choice is often an octadecylsilyl (C18) column, providing excellent retention and separation for a wide range of coumarin derivatives. researchgate.net The mobile phase composition is a critical parameter to optimize, generally consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with a small amount of acid like acetic or formic acid to improve peak shape and resolution. researchgate.net

For the quantification of this compound, a UV detector is commonly employed, as the coumarin ring system possesses strong chromophores that absorb UV light effectively. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. A simple and sensitive HPLC-UV method can be developed and validated for routine analysis.

Table 8.1.1: Representative HPLC Parameters for Analysis of Substituted Coumarins

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and run time. |

| Detection | UV at 280 nm or 320 nm | Coumarin core has strong absorbance in this range. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This interactive table provides a general framework. Actual parameters would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of any volatile impurities or degradation products. Furthermore, derivatization techniques can be employed to increase the volatility of the compound or its hydrolysis products, making them amenable to GC-MS analysis.

In a typical GC-MS analysis of coumarin derivatives, a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used. mdpi.com The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

The mass spectrometer detector provides both qualitative and quantitative information. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound, aiding in its structural elucidation. High-resolution mass spectrometry can provide highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. whitman.edu

Table 8.2.1: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| [M]+ | Molecular Ion | Intact molecule. |

| [M - C4H3O2]+ | Loss of furoate group | Cleavage of the ester bond. |

| [M - C3H7]+ | Loss of propyl group | Cleavage of the propyl side chain. |

| [C4H3O2]+ | Furoate cation | Fragment from the ester portion. |

| Varies | Fragments from coumarin core | Characteristic losses of CO from the pyrone ring. |

This interactive table presents hypothetical fragmentation patterns. Experimental data would be required for confirmation.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, particularly for charged or highly polar compounds. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate technique. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Separation is then based on the differential partitioning of the analyte between the micelles and the surrounding aqueous buffer.

The development of a CE method would involve optimizing parameters such as the type and concentration of the buffer, the pH, the type and concentration of the surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), and the applied voltage. doi.org The high efficiency of CE allows for rapid analyses with minimal sample and reagent consumption. Detection is typically performed using a UV-Vis detector integrated into the CE instrument. researchgate.net

Table 8.3.1: Illustrative Capillary Electrophoresis (MEKC) Parameters for Coumarin Analysis

| Parameter | Example Condition | Rationale |

|---|---|---|

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard capillary for high-efficiency separations. |

| Background Electrolyte (BGE) | 20 mM Borate buffer, pH 9.2 | Provides buffering capacity and influences electroosmotic flow. |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | Forms micelles for the separation of neutral analytes. |

| Applied Voltage | 20 kV | Drives the electrophoretic and electroosmotic flow. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a small, well-defined sample plug. |

| Detection | UV at 214 nm or 280 nm | Wavelengths for sensitive detection of the coumarin chromophore. |

This interactive table provides a starting point for method development. Optimization is crucial for achieving the desired separation.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as in biological fluids or environmental samples, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. researchgate.net These techniques combine the superior separation power of chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

In LC-MS/MS, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for coumarin derivatives, typically forming protonated molecules [M+H]+. researchgate.net The tandem mass spectrometer then allows for the selection of this precursor ion, its fragmentation through collision-induced dissociation (CID), and the detection of specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, enabling the quantification of the target analyte at very low concentrations even in the presence of co-eluting interferences. researchgate.net

Table 8.4.1: Hypothetical LC-MS/MS MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|

| [M+H]+ | Fragment 1 (e.g., loss of furoate) | Optimized Value | Quantifier: Most abundant and stable fragment for quantification. |

| [M+H]+ | Fragment 2 (e.g., from coumarin core) | Optimized Value | Qualifier: Second fragment to confirm identity and improve specificity. |

This interactive table illustrates the principle of MRM. The specific m/z values and collision energies must be determined experimentally.

Spectrophotometric and Fluorometric Assay Development for Research Settings

Spectrophotometric and fluorometric assays offer rapid and cost-effective methods for the quantification of this compound in research settings, particularly for high-throughput screening applications. The coumarin scaffold is known for its fluorescent properties, which can be exploited for sensitive detection. mdpi.com

The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths for the compound in a suitable solvent. researchgate.netnih.gov A spectrofluorometer is used to measure the fluorescence intensity, which is directly proportional to the concentration of the analyte over a certain range. The sensitivity of fluorometric assays is often significantly higher than that of spectrophotometric (absorbance-based) methods. mdpi.com It is important to consider potential quenching effects from other components in the sample matrix.

Table 8.5.1: General Photophysical Properties of Substituted Coumarins

| Property | Typical Range | Notes |

|---|---|---|

| Excitation Maximum (λex) | 320 - 400 nm | Dependent on the substitution pattern and solvent. |

| Emission Maximum (λem) | 400 - 500 nm | The emitted light is of a longer wavelength than the excitation light. |

| Quantum Yield (ΦF) | Variable | A measure of the efficiency of the fluorescence process. |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | Indicates strong absorption of light at the excitation wavelength. |

This interactive table provides representative data for the coumarin class of compounds. The specific properties of this compound would need to be experimentally determined.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of coumarin (B35378) derivatives is a cornerstone of heterocyclic chemistry, traditionally relying on classic condensation reactions like the Pechmann, Perkin, and Knoevenagel reactions. eurekalert.orgbenthamdirect.com Future research will invariably focus on aligning these synthetic protocols with the principles of green chemistry to minimize environmental impact.

Key opportunities in this area include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. eurekalert.orgwisdomlib.org

Use of Green Catalysts: The exploration of solid acid catalysts, heteropoly acids like phosphotungstic acid, and reusable ionic liquids can replace hazardous and corrosive mineral acids traditionally used in coumarin synthesis. wisdomlib.orgrsc.org

Solvent-Free and Mechanochemical Methods: Performing reactions under solvent-free conditions or through mechanosynthesis (ball milling) represents a significant step towards sustainability by eliminating the use and disposal of toxic organic solvents. benthamdirect.comeurekaselect.com

Multicomponent Reactions: Designing one-pot, multicomponent reactions to assemble the coumarin scaffold can improve atom economy and reduce the number of synthetic steps and purification processes required. benthamdirect.com

These sustainable approaches would not only make the synthesis of compounds like 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate more efficient and environmentally benign but also facilitate the rapid generation of analog libraries for further study. eurekalert.org

Deeper Mechanistic Insights through Advanced Biophysical Techniques

Understanding how a molecule interacts with its biological target is fundamental to drug discovery and chemical biology. For a novel coumarin derivative, a crucial future direction would be to elucidate its mechanism of action and binding kinetics using a suite of advanced biophysical methods. worldscientific.comelsevierpure.com These techniques provide invaluable data on binding affinity, thermodynamics, and the specific structural interactions at play. researchgate.net

Future studies would likely involve the following techniques:

| Technique | Information Gained | Relevance to Coumarin Research |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). researchgate.netnih.gov | Directly measures the binding forces between the coumarin derivative and a target protein, revealing the nature of the interaction. |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics, providing association (kon) and dissociation (koff) rates. researchgate.netnih.gov | Allows for the screening of fragments and lead compounds against a target protein and provides detailed kinetic information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifies the specific atoms involved in the binding interface on both the ligand and the protein target. nih.gov | Can map the binding site of the coumarin on its target protein and reveal conformational changes upon binding. |

| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the coumarin derivative bound to its target protein. nih.gov | Offers a precise atomic-level view of the binding mode, guiding rational drug design and optimization. |

| Differential Scanning Fluorimetry (DSF) | Assesses the thermal stability of a target protein upon ligand binding, serving as a high-throughput screening method. nih.gov | Enables rapid screening of a library of coumarin analogs to identify binders for a specific protein target. |

By employing these techniques, researchers can move beyond simple activity assays to gain a deep, mechanistic understanding of how the structural elements of this compound contribute to its biological function.

Expansion of Structure-Activity Relationship (SAR) Studies to Broader Target Classes

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govfrontiersin.org Depending on the substitution pattern, coumarins have demonstrated activities as anticoagulants, anticancer, anti-inflammatory, antimicrobial, and antiviral agents. frontiersin.orgbenthamscience.comresearchgate.net A significant future opportunity lies in systematically exploring the SAR of novel substitution patterns, such as that of this compound, against a diverse array of target classes.

Future SAR studies should focus on:

Systematic Analog Synthesis: Creating a library of related compounds by modifying each substituent (the 8-methyl, 4-propyl, and 7-furoate groups) to probe their individual contributions to biological activity. For instance, varying the length of the alkyl chain at the 4-position or altering the heterocyclic group at the 7-position could modulate potency and selectivity. nih.gov

Screening Against Diverse Targets: Testing the compound and its analogs against panels of enzymes (e.g., kinases, proteases, cholinesterases), nuclear receptors, and ion channels implicated in various diseases. mdpi.comnih.gov

Correlation with Physicochemical Properties: Analyzing how properties like lipophilicity, electronic effects, and steric factors influence the observed biological activity to build predictive SAR models. mdpi.comresearchgate.net

Such studies could uncover unexpected therapeutic potential for this structural template and guide the rational design of next-generation coumarin-based agents with improved efficacy and selectivity. researchgate.net

Theoretical Prediction of Novel Reactivities and Transformational Pathways

Computational chemistry offers powerful tools to predict the properties and reactivity of new molecules, saving significant time and resources in the laboratory. researchgate.net For a novel compound like this compound, theoretical studies represent a critical frontier for exploration.

Emerging opportunities in this domain include:

Density Functional Theory (DFT) Calculations: Using DFT to calculate molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. nih.gov These calculations can predict the most likely sites for metabolic attack, electrophilic or nucleophilic substitution, and potential for radical-based reactions. acs.org

Reaction Pathway Modeling: Simulating potential synthetic transformations and degradation pathways to identify stable intermediates and predict reaction outcomes. This can aid in optimizing synthetic routes and understanding the compound's stability. nih.gov

Predictive Docking and Virtual Screening: Using the compound's structure as a starting point for computational docking studies against known protein structures to predict potential biological targets and binding modes. nih.gov This can rapidly generate hypotheses for subsequent experimental validation.

These computational approaches can guide experimental design, helping to prioritize the synthesis of the most promising analogs and to anticipate the chemical behavior of the molecule. mit.edu

Development of the Compound as a Chemical Probe for Fundamental Biological Processes

The inherent fluorescence of the coumarin scaffold makes it an excellent platform for the development of chemical probes. mdpi.com These tools are essential for visualizing and quantifying biological processes in real-time within living cells. nih.govsemanticscholar.org The development of this compound or its derivatives as specialized probes is a significant opportunity.

Future research could focus on:

Fluorescent Probes for Bioimaging: Modifying the furoate ester or other positions with recognition moieties for specific analytes (e.g., metal ions, reactive oxygen species, enzymes). The binding event would trigger a change in the coumarin's fluorescence (intensity or wavelength), allowing for detection. researchgate.netbenthamdirect.com

Environmentally Sensitive Dyes: Characterizing the solvatochromic properties of the compound. Many coumarins exhibit fluorescence that is highly sensitive to the polarity and viscosity of their local environment, making them useful for studying protein conformations, lipid membranes, and other heterogeneous systems. mdpi.com

Caged Compounds and Phototherapeutics: The coumarin scaffold can be used to "cage" a bioactive molecule, which is then released upon irradiation with light. This allows for precise spatial and temporal control over the delivery of a therapeutic agent or signaling molecule. researchgate.net

By harnessing the photophysical properties of the coumarin core, this compound could be transformed from a potential bioactive agent into a sophisticated tool for fundamental biological research. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically involves esterification of the coumarin core (e.g., 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol) with 2-furoyl chloride. A refluxing solvent system (e.g., dry dichloromethane or THF) under inert atmosphere is recommended. Catalytic DMAP or pyridine can enhance reaction efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) is critical for isolating high-purity product. Yield optimization may require temperature control (e.g., 40–60°C) and stoichiometric adjustments .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm ester linkage (e.g., downfield shifts for carbonyl groups at ~160–170 ppm) and coumarin backbone (characteristic aromatic protons at 6–8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHO; theoretical MW: 342.11).

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or TLC (UV visualization) assesses purity (>95% as per industry standards) .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?